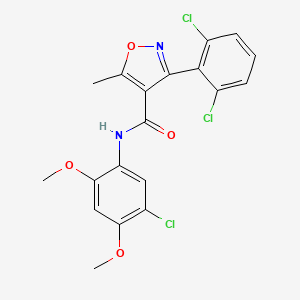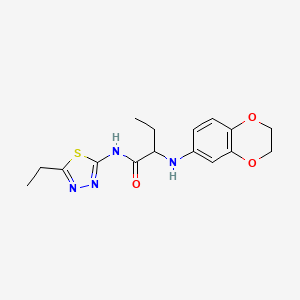![molecular formula C13H14N4O3 B5985240 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5985240.png)
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential in the treatment of various neurological disorders.
作用機序
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid selectively blocks the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking this receptor, this compound can modulate glutamate signaling and reduce excitotoxicity, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It can also improve mitochondrial function and increase the expression of neurotrophic factors.
実験室実験の利点と制限
One advantage of using 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. However, one limitation is that this compound can have off-target effects, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid, including:
1. Investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
2. Developing more selective mGluR5 antagonists with fewer off-target effects.
3. Studying the long-term effects of this compound on cognitive function and behavior.
4. Investigating the potential synergistic effects of this compound with other drugs or therapies.
5. Developing new methods for the synthesis of this compound and related compounds.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selective antagonism of the mGluR5 receptor allows for more precise modulation of glutamate signaling, which can reduce excitotoxicity and improve cognitive function. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to new treatments for neurological disorders.
合成法
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-bromopyridine with ethyl 2-cyanoacetate to produce ethyl 2-(4-pyridinyl)-2-oxoacetate, which is then reacted with methyl hydrazinecarboxylate to form 1-methyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid. The final step involves the reaction of this intermediate with N-[(tert-butoxy)carbonyl]-1-amino-1-(4-pyridinyl)ethane to produce this compound.
科学的研究の応用
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
特性
IUPAC Name |
1-methyl-3-(1-pyridin-4-ylethylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8(9-3-5-14-6-4-9)15-12(18)11-10(13(19)20)7-17(2)16-11/h3-8H,1-2H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTDUMRRNBIUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)cyclobutanecarboxamide](/img/structure/B5985158.png)
![1-{[1-({6-[(2-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5985166.png)
![2-[(8-quinolinyloxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5985170.png)
![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5985187.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5985194.png)
![8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)
![N-(2,3-dimethylphenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5985206.png)

![(2,4-dimethoxyphenyl)(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B5985228.png)
![N-(4-fluorobenzyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5985233.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5985249.png)

![1-{7,7-dimethyl-5-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinol](/img/structure/B5985272.png)
